3-Triethylsilylpropynal

Description

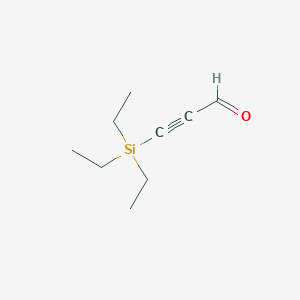

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-triethylsilylprop-2-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16OSi/c1-4-11(5-2,6-3)9-7-8-10/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTHVHSZGNERMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C#CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375301 | |

| Record name | 3-Triethylsilylpropynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71572-60-6 | |

| Record name | 3-Triethylsilylpropynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Triethylsilylpropynal

Established Synthetic Routes to 3-Triethylsilylpropynal and Mechanistic Elucidation

The preparation of this compound is most commonly achieved through a linear, two-step sequence involving the silylation of a propargyl precursor followed by oxidation. This approach is favored for its reliability and access to readily available starting materials.

A primary established route begins with the C-silylation of a terminal alkyne, propargyl alcohol. This reaction introduces the triethylsilyl group at the terminus of the alkyne. A subsequent oxidation of the primary alcohol group then furnishes the desired propynal.

The first step, the silylation of propargyl alcohol, can be achieved using various methods. Traditional approaches often involve the deprotonation of the terminal alkyne with a strong base like n-butyllithium, followed by quenching with an electrophilic silicon source such as triethylsilyl chloride. However, recent advancements have led to metal-free catalytic protocols. For instance, a carboxylate-catalyzed C-silylation using a quaternary ammonium (B1175870) pivalate (B1233124) as the catalyst and N,O-bis(silyl)acetamides as the silylating agent proceeds under mild, metal-free conditions. nih.govacs.orgjyu.fi

The mechanism for this catalytic silylation is proposed to involve a probase pathway. An initial silyl (B83357) transfer from the N,O-bis(silyl)acetamide (BSA) to the pivalate anion catalyst generates a more basic anionic species. This species then deprotonates the terminal alkyne in what is believed to be the turnover-determining step. nih.govacs.org This is supported by kinetic studies showing a positive Hammett ρ value, which is consistent with the formation of a carbanionic-like intermediate during deprotonation. nih.govacs.org The resulting alkynyl anion is then silylated by the BSA, regenerating the active catalyst to complete the cycle. nih.gov

The second step is the oxidation of the resulting 3-(triethylsilyl)prop-2-yn-1-ol to this compound. A variety of oxidation protocols are available for converting propargylic alcohols to the corresponding aldehydes. nih.gov Classic methods often employ stoichiometric oxidants like chromium-based reagents (e.g., CrO₃) or manganese dioxide (MnO₂). thieme-connect.com However, these methods generate significant amounts of heavy-metal waste. More modern, catalytic approaches are preferred for their efficiency and improved environmental profile. Systems utilizing a copper catalyst in conjunction with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and molecular oxygen as the terminal oxidant provide a chemoselective and sustainable alternative. nih.gov Iron-based systems, such as Fe(NO₃)₃·9H₂O with TEMPO and NaCl, also facilitate the aerobic oxidation of propargylic alcohols under mild, room temperature conditions, making them suitable for industrial-scale production. thieme-connect.comorganic-chemistry.org

Convergent Synthesis Approaches

A convergent synthesis strategy involves the assembly of a target molecule from several independently prepared fragments that are combined in the later stages of the synthesis. For this compound, a hypothetical convergent route could be envisioned utilizing a Sonogashira cross-coupling reaction. This powerful palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

In this approach, triethylsilylacetylene would be coupled with a C1 electrophile that contains a masked or precursor aldehyde functionality. For example, coupling with a vinyl halide bearing a protected alcohol, such as 2-bromovinyl ethyl ether, could yield an enol ether intermediate. Subsequent hydrolysis of this enol ether under acidic conditions would then reveal the aldehyde, furnishing the final product, this compound. This strategy allows for the independent synthesis and optimization of the two key fragments before their final assembly.

Divergent Synthesis Pathways

A divergent synthesis approach utilizes a common intermediate to generate a library of structurally related compounds. Once synthesized, this compound is an excellent substrate for divergent synthesis due to its multiple reactive sites. The aldehyde group can undergo nucleophilic addition, condensation reactions (e.g., Wittig, Horner-Wadsworth-Emmons), and reductive amination. The silyl-protected alkyne can participate in cycloadditions, couplings (after desilylation), and other transformations characteristic of carbon-carbon triple bonds. For example, reaction of this compound with various Grignard or organolithium reagents would lead to a range of secondary propargylic alcohols, which could be further elaborated. This makes the title compound a valuable starting point for creating diverse molecular architectures.

Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

Research in the synthesis of functionalized alkynes is continually focused on developing more efficient, selective, and sustainable methods.

Chemo- and Regioselective Preparations

Chemo- and regioselectivity are critical in the synthesis of multifunctional molecules like this compound. The regioselectivity of the initial silylation is generally high for terminal alkynes, as the reaction occurs specifically at the sp-hybridized C-H bond.

Development of Sustainable Synthesis Protocols

Modern synthetic chemistry places a strong emphasis on sustainability, or "green chemistry." This involves using less hazardous chemicals, reducing waste, and employing catalytic rather than stoichiometric reagents. The synthesis of this compound can be made more sustainable by adopting several key strategies.

The use of metal-free, carboxylate-catalyzed silylation of propargyl alcohol is a significant step towards a greener process, avoiding the use of pyrophoric organolithium reagents and metal catalysts. nih.govacs.org Furthermore, employing aerobic oxidation methods for the conversion of 3-(triethylsilyl)prop-2-yn-1-ol to the aldehyde is highly advantageous from a sustainability perspective. nih.govthieme-connect.comorganic-chemistry.org These protocols use molecular oxygen from the air as the ultimate oxidant, with the only byproduct being water. This contrasts sharply with traditional stoichiometric oxidants that produce large quantities of inorganic waste. thieme-connect.com The use of non-halogenated, cost-effective solvents like toluene (B28343) in these oxidations further enhances the industrial viability and environmental friendliness of the process. organic-chemistry.org

Optimization of Reaction Conditions and Considerations for Scalability in Laboratory and Industrial Contexts

Optimizing reaction conditions is essential for maximizing yield, minimizing reaction times, and ensuring a safe and reproducible process, particularly when considering scaling up from the laboratory to an industrial setting.

For the carboxylate-catalyzed silylation step, key parameters to optimize include the choice of catalyst, silylating agent, solvent, and temperature. The table below summarizes findings from optimization studies for a related metal-free silylation process.

| Entry | Catalyst (mol%) | Silylating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | TMAP (10) | BSA (1.5 equiv) | MeCN | 0 to rt | High |

| 2 | None | BSA (1.5 equiv) | MeCN | 0 to rt | No Reaction |

| 3 | TMAP (10) | BSTFA (1.5 equiv) | MeCN | 0 to rt | No Reaction |

Data adapted from studies on carboxylate-catalyzed silylation. nih.govacs.org TMAP = Tetramethylammonium pivalate; BSA = N,O-Bis(trimethylsilyl)acetamide; BSTFA = N,O-Bis(trimethylsilyl)trifluoroacetamide.

For the aerobic oxidation step, optimization involves screening the catalyst system (metal salt, ligand/additive like TEMPO), solvent, and reaction temperature. The following table illustrates the effect of different conditions on the yield of a propargylic aldehyde.

| Entry | Catalyst System | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Fe(NO₃)₃·9H₂O/TEMPO/NaCl | Toluene | rt | 5 | 95 |

| 2 | CuI/DMAP/TEMPO | CH₃CN | rt | 3 | Excellent |

| 3 | TEMPO/Ca(OCl)₂ | CH₂Cl₂ | rt | - | High |

Data generalized from various propargylic alcohol oxidation studies. nih.govorganic-chemistry.orgrsc.org rt = room temperature; DMAP = 4-Dimethylaminopyridine.

When scaling up, several factors must be considered. The exothermic nature of reactions, especially the initial deprotonation if using strong bases, requires careful thermal management. In catalytic systems, efficient mixing becomes critical to ensure catalyst activity. For aerobic oxidations, ensuring sufficient mass transfer of oxygen from the gas phase to the liquid phase is paramount for maintaining a good reaction rate. The use of robust and, if possible, recyclable catalysts is also a key consideration for industrial applications to improve process economics and sustainability. nih.gov Finally, purification methods must be scalable; for a volatile product like this compound, distillation is likely the method of choice, which requires the use of solvents that are easily separated from the product.

Mechanistic Investigations of Chemical Transformations Involving 3 Triethylsilylpropynal

Electrophilic and Nucleophilic Reactivity at the Aldehyde Moiety

The aldehyde group in 3-triethylsilylpropynal is a primary site for both electrophilic and nucleophilic attack. The electron-withdrawing nature of the adjacent sp-hybridized carbon of the alkyne enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic addition.

Carbonyl Addition Reactions and their Stereocontrol

Nucleophilic addition to the carbonyl carbon of this compound is a fundamental transformation. The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. Subsequent protonation yields the corresponding alcohol. During this process, the hybridization of the carbonyl carbon changes from sp² to sp³, creating a new stereocenter if the nucleophile is not a hydride. wikipedia.org

The stereochemical outcome of these additions is of significant interest. In the absence of chiral catalysts or auxiliaries, the attack of a nucleophile is equally likely from either face of the planar carbonyl group, resulting in a racemic mixture of enantiomers. youtube.com However, the steric bulk of the triethylsilyl group can influence the trajectory of the incoming nucleophile, potentially leading to some degree of diastereoselectivity in reactions with chiral nucleophiles or in substrate-controlled additions. For instance, in related systems, the addition of organometallic reagents to α,β-alkoxy ketones can proceed with high diastereoselectivity, governed by chelation control or Felkin-Anh models. clockss.org While specific studies on this compound are limited, it is anticipated that bulky nucleophiles would approach from the side opposite to the large triethylsilyl group to minimize steric hindrance.

Table 1: Representative Organometallic Additions to Aldehydes

| Organometallic Reagent | Typical Product | Key Mechanistic Feature | Potential Stereochemical Control |

|---|---|---|---|

| Grignard Reagents (R-MgBr) | Secondary Alcohol | Irreversible nucleophilic addition of the carbanion. | Generally low unless a chiral center is present elsewhere in the molecule or a chiral ligand is used. |

| Organolithium Reagents (R-Li) | Secondary Alcohol | Highly reactive, irreversible addition. | Similar to Grignard reagents; can be influenced by solvent and additives. clockss.org |

| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Primary Alcohol | Nucleophilic addition of a hydride ion. | Not applicable as no new stereocenter is formed. |

Condensation Reactions and Functional Group Transformations

Condensation reactions provide a powerful avenue for extending the carbon framework of this compound. The Knoevenagel condensation, for example, involves the reaction of the aldehyde with an active methylene (B1212753) compound, typically catalyzed by a weak base. wikipedia.org The reaction begins with the deprotonation of the active methylene compound to form a stabilized carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields a new carbon-carbon double bond.

The Wittig reaction offers another method for converting the aldehyde into an alkene. ijpca.orgwikipedia.orgtcichemicals.com This reaction involves a phosphonium (B103445) ylide, which adds to the aldehyde to form a betaine (B1666868) intermediate, followed by the formation of a four-membered oxaphosphetane ring. The collapse of this ring yields the desired alkene and a stable triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides typically afford (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. rsc.orgorganic-chemistry.org

Table 2: Common Condensation Reactions for Aldehydes

| Reaction Name | Reagent Type | Product Type | General Mechanism |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile, Diethyl Malonate) | α,β-Unsaturated Dinitrile or Diester | Nucleophilic addition of a carbanion followed by dehydration. wikipedia.orgnih.gov |

| Wittig Reaction | Phosphonium Ylide | Alkene | [2+2] cycloaddition to form an oxaphosphetane, followed by cycloreversion. rsc.org |

Reactivity of the Silylated Alkyne Functionality

The triethylsilyl-substituted alkyne moiety of this compound exhibits a rich and diverse reactivity profile, participating in cycloadditions, hydrofunctionalizations, and cross-coupling reactions. The silyl (B83357) group plays a crucial role in these transformations, influencing both regioselectivity and the stability of intermediates.

Cycloaddition Reactions (e.g., Hetero Diels-Alder, 1,3-Dipolar Cycloadditions)

The electron-deficient nature of the alkyne in this compound, due to the adjacent carbonyl group, makes it an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org These reactions provide a direct route to five-membered heterocyclic rings. A notable example is the reaction of the closely related 3-trimethylsilylpropynal (B1302788) with trimethylsilyl (B98337) azide, which yields 5-formyl-substituted 1,2,3-triazoles. khanacademy.org The reaction is believed to proceed via a concerted [3+2] cycloaddition mechanism, as proposed by Huisgen. nih.gov The regioselectivity is governed by both electronic and steric factors.

Similarly, this compound can react with nitrile oxides, generated in situ, to form isoxazoles. wikipedia.orgorganic-chemistry.org This transformation is a powerful tool for the synthesis of these important heterocyclic scaffolds. The cycloaddition of nitrile oxides to alkynes is a well-established method for constructing the isoxazole (B147169) ring system. nih.gov

While less common for alkynes than for alkenes, hetero-Diels-Alder reactions represent another potential cycloaddition pathway. In these [4+2] cycloadditions, this compound could act as a dienophile, reacting with an electron-rich diene containing a heteroatom. wikipedia.orgmasterorganicchemistry.com

Table 3: Cycloaddition Reactions of Silylated Propynals

| Reaction Type | Reactant Partner | Product Heterocycle | Mechanistic Pathway |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azides | 1,2,3-Triazole | Concerted [3+2] cycloaddition (Huisgen cycloaddition). nih.gov |

| 1,3-Dipolar Cycloaddition | Nitrile Oxides | Isoxazole | Concerted [3+2] cycloaddition. wikipedia.orgorganic-chemistry.org |

| Hetero Diels-Alder | Heterodiene (e.g., aza-diene) | Six-membered heterocycle | Concerted [4+2] cycloaddition. masterorganicchemistry.com |

Hydrofunctionalization Reactions (e.g., Hydration, Hydrohalogenation)

The addition of protic reagents across the carbon-carbon triple bond of this compound is a key hydrofunctionalization reaction. The hydration of alkynes, typically catalyzed by acid, proceeds via the formation of an enol intermediate which then tautomerizes to the more stable keto form. For terminal alkynes, this reaction follows Markovnikov's rule, but the presence of the silyl group on the terminal carbon directs the regioselectivity. Acid-catalyzed hydration of silylated alkynes generally leads to the formation of α-silyl ketones.

Hydrohalogenation of alkynes with reagents like HCl or HBr also follows an electrophilic addition mechanism. chemistrysteps.com The addition of one equivalent of HX to an alkyne yields a vinyl halide. masterorganicchemistry.com The reaction is initiated by the protonation of the alkyne to form a vinyl cation intermediate. The regioselectivity is dictated by the stability of this cation, with the proton adding to the less substituted carbon. In the case of this compound, the β-carbon (adjacent to the silyl group) is the preferred site of protonation due to the stabilizing effect of the silicon atom on a β-carbocation (the β-silicon effect). The subsequent attack of the halide anion results in the formation of a vinyl halide.

Cross-Coupling Reactions (e.g., Sonogashira, Negishi)

The silylated alkyne functionality can be further elaborated through various cross-coupling reactions. However, since the alkyne in this compound is not terminal, it is not a direct substrate for standard Sonogashira or Negishi couplings which typically require a terminal alkyne or an organometallic species, respectively. youtube.comorganic-chemistry.orgwikipedia.org

For a Sonogashira coupling to occur, the triethylsilyl group would first need to be removed to generate the terminal alkyne. This desilylation can often be achieved under mild basic conditions (e.g., with potassium carbonate or fluoride (B91410) ion). The resulting terminal propynal could then be coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

Similarly, for a Negishi coupling, the silylated alkyne would need to be converted into an organozinc reagent. wikipedia.orgsigmaaldrich.com This could potentially be achieved through a hydrozirconation-transmetalation sequence or other related methods. The resulting alkynylzinc reagent could then be coupled with an aryl or vinyl halide under palladium or nickel catalysis. The Negishi coupling is known for its high functional group tolerance, making it a potentially suitable method for the elaboration of the propynal system. organic-chemistry.org

Rearrangement Processes in Reactions Involving this compound

The bifunctional nature of this compound makes it a candidate for several powerful rearrangement reactions, particularly those that proceed through pentadienyl cation intermediates. Two such potential pathways are the silicon-directed Nazarov cyclization and the Piancatelli rearrangement.

Silicon-Directed Nazarov Cyclization:

The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone, typically catalyzed by a Lewis or Brønsted acid. wikipedia.org A divinyl ketone precursor could theoretically be synthesized from this compound through the addition of a vinyl nucleophile to the aldehyde, followed by oxidation. If the resulting divinyl ketone places the triethylsilyl group at the β-position relative to the ketone, it could undergo a silicon-directed Nazarov cyclization.

The key step in the Nazarov cyclization mechanism is the conrotatory 4π-electrocyclization of a pentadienyl cation intermediate. wikipedia.org The presence of a silicon atom at the β-position is known to have a profound directing effect due to the stabilization of a positive charge on the β-carbon through hyperconjugation, an effect known as the β-silicon effect. wikipedia.orgdicp.ac.cn This stabilization influences the regioselectivity of the elimination step following the electrocyclization, leading to the formation of a double bond between the α and β carbons, which is often the thermodynamically less stable product. dicp.ac.cn

The general mechanism would proceed as follows:

Protonation or Lewis acid coordination to the carbonyl oxygen of the divinyl ketone generates a pentadienyl cation.

The pentadienyl cation undergoes a 4π conrotatory electrocyclization to form an oxyallyl cation intermediate. The triethylsilyl group would stabilize this cationic intermediate.

Subsequent elimination of the silyl group (acting as an electrofuge) would yield the final cyclopentenone product with the double bond fixed at the former position of the silyl group.

This "traceless" directing group strategy is a powerful tool in organic synthesis for controlling the regiochemical outcome of the Nazarov cyclization. dicp.ac.cn

Piancatelli Rearrangement:

The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones. wikipedia.org This reaction also proceeds through a 4π-electrocyclization mechanism similar to the Nazarov cyclization. wikipedia.org A suitable precursor for a Piancatelli-type rearrangement could be synthesized by the reaction of this compound with a 2-furyllithium or 2-furyl Grignard reagent to generate a silyl-substituted 2-furylcarbinol.

Upon treatment with acid, the following mechanistic steps are proposed:

Protonation of the carbinol hydroxyl group followed by dehydration generates an oxocarbenium ion (a stabilized furfuryl cation).

Nucleophilic attack by water opens the furan (B31954) ring to form a 1,4-dihydroxypentadienyl cation.

This cation then undergoes a 4π conrotatory electrocyclization to form the five-membered ring.

Deprotonation yields the final 4-hydroxycyclopentenone product, often with a high degree of trans stereoselectivity between the hydroxyl and the adjacent substituent. wikipedia.orgmdpi.com

Theoretical calculations on the Piancatelli rearrangement have supported the pericyclic nature of the key cyclization step and have been used to explain the observed high stereoselectivity, which is attributed to the preferred outward orientation of the substituents on the pentadienyl cation intermediate. mdpi.com The presence of the triethylsilyl group on the side chain would be expected to be carried through the rearrangement to be present in the final cyclopentenone product.

Reaction Kinetic Studies and Transition State Analysis

While specific kinetic data for reactions of this compound are not available, studies on analogous systems, particularly the silicon-directed Nazarov cyclization, provide insight into the factors that would influence the reaction rates and the nature of the transition states.

Reaction Kinetic Studies:

Kinetic investigations of enantioselective silicon-directed Nazarov cyclizations have been performed using in-situ IR spectroscopy. dicp.ac.cn These studies have revealed that the reaction can be first order with respect to both the silyl-dienone substrate and an additive, such as a phenol, which acts as a proton source. dicp.ac.cn

Furthermore, the steric bulk of the silyl group can influence the reaction. Studies have shown that increasing the size of the silyl substituents (e.g., from trimethylsilyl to triisopropylsilyl) can lead to a marked reduction in reaction yield and enantioselectivity in asymmetric variants. dicp.ac.cn This is likely due to unfavorable steric interactions in the transition state.

| Factor | Observation | Plausible Rationale | Reference |

|---|---|---|---|

| Silyl Substitution | Can retard the overall reaction rate. | Stabilization of the starting material or initial pentadienyl cation may outweigh transition state stabilization. | illinois.edu |

| Steric Bulk of Silyl Group | Increased steric bulk can decrease reaction yield and selectivity. | Unfavorable steric interactions in the transition state of the electrocyclization step. | dicp.ac.cn |

| Acid Catalyst | Reaction rate is dependent on the concentration and nature of the acid catalyst. | The catalyst is required to generate the initial pentadienyl cation. | wikipedia.org |

| Substrate Concentration | Reaction can be first order with respect to the substrate. | Consistent with a unimolecular rate-determining electrocyclization step. | dicp.ac.cn |

Transition State Analysis:

In the case of the Piancatelli rearrangement, theoretical studies have also focused on the electrocyclization of the hydroxypentadienyl cation intermediate. mdpi.com The calculations help to explain the high trans stereoselectivity observed in the products. The transition state that leads to the trans product is found to be lower in energy than the one leading to the cis product due to a more favorable geometric arrangement of the substituents, minimizing steric clash. mdpi.com For a hypothetical Piancatelli rearrangement of a this compound derivative, the bulky triethylsilyl group would be expected to strongly influence the conformational preferences of the pentadienyl cation intermediate and its cyclization transition state, likely reinforcing the preference for a trans relationship between the silyl-containing side chain and the newly formed hydroxyl group.

Strategic Applications of 3 Triethylsilylpropynal in Complex Molecule Synthesis

Utilization as a Versatile C3 Building Block in Retrosynthetic Planning

In the realm of retrosynthetic analysis, the identification of key bond disconnections and the corresponding synthons is a critical step in devising a synthetic strategy. 3-Triethylsilylpropynal is an exemplary C3 building block, offering a wealth of synthetic possibilities due to its orthogonal reactive sites. The aldehyde group serves as an electrophilic center, readily participating in nucleophilic additions, Wittig-type reactions, and aldol condensations. The terminal alkyne, protected by the triethylsilyl group, provides a nucleophilic handle for C-C bond formation through Sonogashira coupling and other metal-catalyzed cross-coupling reactions. Furthermore, the silyl (B83357) group can be selectively removed to liberate the terminal alkyne for further manipulation, such as Glaser coupling or its conversion to other functional groups.

The strategic placement of these functional groups within a compact three-carbon framework allows for the rapid assembly of molecular complexity. For instance, the aldehyde can be used to introduce a stereocenter, while the silylated alkyne can act as a linchpin for fragment coupling. This versatility makes this compound a powerful tool for convergent synthesis, where complex fragments of a target molecule are synthesized independently and then coupled together in the later stages of the synthesis.

| Functional Group | Reactivity | Potential Transformations |

| Aldehyde | Electrophilic | Nucleophilic addition, Wittig reaction, Aldol condensation, Reductive amination |

| Silylated Alkyne | Nucleophilic (after desilylation) | Sonogashira coupling, Glaser coupling, Click chemistry, Hydration, Reduction |

| Triethylsilyl Group | Protecting Group | Selective deprotection to reveal the terminal alkyne |

Contributions to the Total Synthesis of Natural Products and Bioactive Compounds

The total synthesis of natural products and bioactive compounds represents the pinnacle of organic synthesis, often requiring innovative strategies and the use of highly functionalized building blocks. nih.govkfupm.edu.sae-bookshelf.de While specific examples detailing the use of this compound in completed total syntheses are not extensively documented in readily available literature, its structural motifs are present in numerous natural products, and its potential applications are vast.

The aldehyde functionality of this compound provides a key entry point for the introduction of chirality into a molecule. Stereoselective and enantioselective additions to the aldehyde can establish a defined stereocenter, which can then direct the stereochemical outcome of subsequent reactions. For example, the use of chiral catalysts or auxiliaries in nucleophilic additions to the aldehyde can afford enantioenriched secondary alcohols. These chiral alcohols can then be elaborated, with the alkyne and silyl groups serving as handles for further transformations.

| Reaction Type | Chiral Reagent/Catalyst | Potential Product |

| Asymmetric Aldol Addition | Chiral Lewis Acid | Enantioenriched β-hydroxy ketone |

| Asymmetric Allylation | Chiral Borane | Enantioenriched homoallylic alcohol |

| Asymmetric Alkynylation | Chiral Ligand | Enantioenriched propargyl alcohol |

Convergent synthetic strategies, which involve the coupling of complex molecular fragments, are often employed in the synthesis of large and complex molecules. nih.gov this compound is an ideal substrate for such strategies. The aldehyde can be transformed into a variety of functional groups suitable for coupling reactions, such as an alkene via a Wittig reaction or an alcohol via reduction. The silylated alkyne can participate in cross-coupling reactions, such as the Sonogashira coupling, to link different fragments of the target molecule.

Furthermore, the linear, rigid nature of the propargyl unit in this compound can be exploited in macrocyclization strategies. nih.gov After elaboration of the aldehyde and coupling of the alkyne, the resulting precursor can be induced to cyclize, forming a macrocyclic ring. The triethylsilyl group can play a crucial role in these strategies by masking the reactivity of the terminal alkyne until the desired stage of the synthesis.

Integration into Multicomponent Reactions for Enhanced Atom Economy

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly desirable from the perspective of atom economy and synthetic efficiency. nih.govmdpi.com The unique combination of functional groups in this compound makes it an attractive candidate for the design of novel MCRs.

For instance, the aldehyde can react with an amine to form an in situ imine, which can then be trapped by a nucleophile. The alkyne can also participate in MCRs, such as the A3 coupling (aldehyde-alkyne-amine), to generate propargylamines. The triethylsilyl group can modulate the reactivity of the alkyne and can be retained in the product for further functionalization or removed in a subsequent step. The development of MCRs involving this compound would provide rapid access to a diverse range of molecular scaffolds with high levels of complexity.

| Multicomponent Reaction | Reactants | Potential Product Scaffold |

| A3 Coupling | This compound, secondary amine, another alkyne | Substituted propargylamine |

| Ugi Reaction | This compound, amine, isocyanide, carboxylic acid | α-acylamino amide with a propargyl side chain |

| Passerini Reaction | This compound, isocyanide, carboxylic acid | α-acyloxy carboxamide with a propargyl side chain |

Development of Novel Heterocyclic Systems and Carbocyclic Frameworks

Heterocyclic and carbocyclic frameworks are ubiquitous in natural products and pharmaceuticals. nih.govmdpi.comnih.gov The reactivity of this compound can be harnessed to construct a variety of these important ring systems. The propargyl aldehyde moiety is a precursor to 1,3-enynes, which are known to undergo a variety of cyclization reactions to form five- and six-membered rings. nih.gov

For example, the aldehyde can be converted to an enone, which can then undergo a Nazarov cyclization to form a cyclopentenone. Alternatively, the alkyne can participate in transition metal-catalyzed cycloaddition reactions with other unsaturated partners to generate a range of carbocyclic and heterocyclic scaffolds. The triethylsilyl group can influence the regioselectivity of these cyclizations and can be strategically removed to facilitate subsequent transformations. The development of novel cyclization strategies starting from this compound would provide access to new and diverse molecular architectures with potential applications in drug discovery and materials science.

Catalytic Transformations Mediated by or Involving 3 Triethylsilylpropynal

Role as a Substrate in Metal-Catalyzed Processes

3-Triethylsilylpropynal is an intriguing substrate for numerous metal-catalyzed reactions due to the coordination of the metal to the alkyne and/or the carbonyl group, which activates the molecule for subsequent transformations. The triethylsilyl group plays a crucial role in these processes, influencing the regioselectivity and stereoselectivity of the reactions through steric hindrance and electronic effects.

While specific examples involving this compound are not extensively documented, its structure suggests significant potential as a substrate in asymmetric metal catalysis. The general principles of asymmetric catalysis, where a chiral ligand transfers stereochemical information from the catalyst to the substrate, are applicable. nih.gov For instance, in reactions such as asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions, the coordination of the metal to the propynal moiety would create a chiral environment around the reactive centers.

The choice of chiral ligand is paramount in achieving high enantioselectivity. iaea.org Ligands such as those based on BINAP, PHOX, or chiral cyclopentadienyl (B1206354) complexes have been successfully employed in a wide range of asymmetric transformations on substrates with similar functionalities. scripps.eduresearchgate.net In a hypothetical asymmetric reaction with this compound, the chiral ligand would control the facial selectivity of the attack of a nucleophile or an electrophile on the double bond formed after the initial reaction at the alkyne.

Table 1: Representative Chiral Ligands in Asymmetric Catalysis and Their Potential Applications to Alkynyl Aldehydes

| Chiral Ligand | Metal | Potential Reaction with this compound | Expected Outcome |

| (R)-BINAP | Ni | Asymmetric Friedel-Crafts Propargylation researchgate.net | Enantioenriched propargylated indole (B1671886) derivatives |

| PHOX | Pd | Asymmetric Allylic Alkylation iaea.org | Chiral allylic substitution products |

| Chiral Cyclopentadienyl (Cpx) | Co, Rh, Ir | Enantioselective C-H Functionalization scripps.edu | Stereocontrolled addition to the alkyne or aldehyde |

| Dipeptide-based urea-amide | - | Asymmetric Michael Addition researchgate.net | Enantioenriched conjugate addition products |

This table presents potential applications based on the known reactivity of these ligand-metal systems with analogous substrates.

Organocatalysis offers a metal-free alternative for the asymmetric functionalization of aldehydes. This compound, being an α,β-unsaturated aldehyde, is a prime candidate for various organocatalytic activation modes. Chiral secondary amines, such as proline and its derivatives, can react with the aldehyde to form a chiral enamine or iminium ion intermediate, which then undergoes enantioselective transformations. nih.govnih.gov

For instance, the conjugate addition of nucleophiles to the β-position of the alkyne, activated by the formation of an iminium ion, would lead to the formation of a chiral center. Similarly, N-heterocyclic carbenes (NHCs) can catalyze the umpolung of the aldehyde, enabling it to act as a nucleophile in reactions with various electrophiles. nih.gov The reaction of alkynyl aldehydes with 1,3-keto esters or 1,3-diketones catalyzed by NHCs has been shown to produce highly functionalized 3,4-dihydropyranones. nih.gov

Table 2: Organocatalytic Strategies Applicable to α,β-Alkynyl Aldehydes

| Organocatalyst Type | Activation Mode | Example Reaction | Potential Product from this compound |

| Chiral Amines (e.g., Prolinol derivatives) | Iminium Ion Activation | Formal Alkynylation nih.govacs.org | Chiral β-alkynylated aldehyde derivatives |

| N-Heterocyclic Carbenes (NHCs) | Umpolung (Breslow Intermediate) | Reaction with 1,3-Diketones nih.gov | Highly functionalized 3,4-dihydropyranones |

| Chiral Squaramides | Hydrogen Bonding | Michael/Lactonization Cascade researchgate.net | Spirooxindole γ-lactones |

This table illustrates potential transformations of this compound based on established organocatalytic methods for similar substrates.

Photoredox and electrocatalysis provide green and efficient methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds under mild conditions. researchgate.net While direct examples with this compound are scarce, the aldehyde and silylalkyne moieties are known to participate in such transformations.

In photoredox catalysis, a photosensitizer absorbs light and initiates a single-electron transfer process, generating radical intermediates. The aldehyde group of this compound could be a precursor to an acyl radical or could undergo β-functionalization via the formation of a β-enaminyl radical in the presence of an organocatalyst. rsc.org The silylalkyne can also participate in radical additions. For instance, photoredox-catalyzed reactions have been used for the C-N borylation and C-H arylation of various substrates, suggesting the potential for similar functionalization of the alkyne in this compound. organic-chemistry.org

Electrocatalysis can achieve similar transformations by using an electric current to drive redox reactions. Both photoredox and electrochemical methods often operate via single-electron oxidation or reduction pathways, providing a complementary approach to traditional metal-catalyzed reactions. researchgate.net

Design and Synthesis of Catalytic Systems Incorporating Triethylsilyl Moieties

The triethylsilyl group, or silyl (B83357) groups in general, can be incorporated into the structure of a catalyst to modulate its steric and electronic properties. While there is no evidence of catalytic systems being synthesized directly from this compound, the principles of incorporating silyl moieties into ligands are well-established.

Silyl groups can be introduced into phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), or other ligand scaffolds. nih.govnih.gov The steric bulk of the triethylsilyl group can influence the coordination geometry of the metal center, creating a specific chiral pocket that can enhance enantioselectivity in asymmetric catalysis. Electronically, silyl groups can affect the electron density at the metal center, thereby tuning the catalytic activity. For example, silyl-functionalized phosphine ligands have been used in copper(I) and silver(I) complexes for alkyne-azide cycloaddition reactions. mdpi.com

The synthesis of such ligands often involves the reaction of a silylated precursor with a suitable ligand backbone. For instance, an ortho-silylated phosphine can be prepared by reacting an ortho-bromophosphine with n-butyllithium followed by quenching with a silyl chloride. mdpi.com Similarly, silyl groups can be incorporated into NHC ligands by using silylated anilines in the synthesis of the imidazolium (B1220033) salt precursor.

Mechanistic Studies of Catalytic Cycles and Identification of Active Species

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. For reactions involving this compound, mechanistic studies would focus on the coordination of the substrate to the metal center, the nature of the active catalytic species, and the elementary steps of the catalytic cycle.

In metal-catalyzed reactions of silylalkynes, the initial step is typically the coordination of the alkyne to the metal center. This is followed by various transformations such as oxidative addition, migratory insertion, and reductive elimination. For example, in the rhodium-catalyzed intramolecular silylformylation of alkynes, the proposed mechanism involves the oxidative addition of a Si-H bond to the rhodium catalyst, followed by cis-addition of the Rh-Si species to the triple bond, CO insertion, and reductive elimination to form the aldehyde and regenerate the catalyst. msu.edu

In nickel-catalyzed [4+2+1] cycloadditions involving silylalkynes, mechanistic studies have provided evidence for a pathway involving the formation and mdpi.commdpi.com-sigmatropic rearrangement of divinylcyclopropanes. acs.org The identification of active species often involves a combination of experimental techniques (e.g., NMR, X-ray crystallography) and computational studies (e.g., DFT calculations).

Catalyst deactivation is a common issue in industrial catalytic processes and can occur through various mechanisms, including poisoning, fouling, sintering, and chemical degradation. acs.org For reactions involving silyl-containing compounds like this compound, specific deactivation pathways may be relevant. For instance, the formation of silicon-containing byproducts could lead to fouling of the catalyst surface.

Catalyst regeneration aims to restore the activity of the deactivated catalyst. Common regeneration methods include: acs.org

Washing: Removing soluble poisons or foulants with appropriate solvents.

Oxidative Treatment: Burning off carbonaceous deposits (coke) in a stream of air at elevated temperatures.

Reduction: Reactivating an oxidized catalyst by treatment with a reducing agent, such as hydrogen.

The choice of regeneration method depends on the nature of the catalyst and the deactivation mechanism. For instance, a carbon-supported platinum catalyst deactivated by carbon deposition during aqueous-phase hydrogenation can be fully regenerated by a mild air oxidation followed by hydrogen reduction. In the context of reactions with this compound, a suitable regeneration protocol would need to be developed based on a thorough understanding of the specific deactivation pathways involved.

Influence of Ligand Design on Catalytic Performance in Transformations of this compound

The deliberate design of ligands is a cornerstone of modern catalysis, enabling chemists to fine-tune the reactivity, selectivity, and efficiency of metal-catalyzed transformations. In the context of reactions involving versatile building blocks like this compound, the steric and electronic properties of ligands attached to a metal center play a pivotal role in dictating the reaction outcome. While specific research focusing exclusively on the influence of ligand design on catalytic transformations of this compound is not extensively documented in publicly available literature, we can infer the expected effects based on well-established principles of organometallic catalysis.

The performance of a catalyst in reactions such as cycloadditions, cross-coupling, and asymmetric synthesis involving this compound is profoundly influenced by the ligand sphere around the central metal atom. Key aspects of ligand design include the modulation of steric bulk, electronic effects (electron-donating or -withdrawing nature), bite angle in chelating ligands, and the introduction of chiral elements for enantioselective catalysis.

Impact of Steric and Electronic Properties of Ligands

The steric hindrance imparted by bulky ligands can control regioselectivity by creating a crowded environment around the metal center, thereby favoring the approach of substrates from a less hindered direction. Conversely, less bulky ligands might allow for different substrate coordination geometries, leading to alternative products.

The electronic nature of ligands modifies the electron density at the metal center, which in turn affects its reactivity. Electron-donating ligands can enhance the electron density on the metal, which can be beneficial for oxidative addition steps in a catalytic cycle. In contrast, electron-withdrawing ligands can make the metal center more electrophilic, which may accelerate reductive elimination steps.

A hypothetical study on a palladium-catalyzed cross-coupling reaction with this compound could yield data similar to that presented in Table 5.3.2.1, illustrating how varying phosphine ligands can impact the yield of the desired product.

Table 5.3.2.1: Hypothetical Influence of Phosphine Ligand on the Yield of a Cross-Coupling Reaction Involving this compound

| Entry | Ligand | Steric Bulk (Cone Angle, °) | Electronic Parameter (νCO, cm⁻¹) | Yield (%) |

| 1 | PPh₃ | 145 | 2068.9 | 75 |

| 2 | P(o-tol)₃ | 194 | 2066.7 | 62 |

| 3 | P(t-Bu)₃ | 182 | 2056.1 | 85 |

| 4 | P(OPh)₃ | 128 | 2085.3 | 45 |

This data is hypothetical and for illustrative purposes only.

In this hypothetical scenario, the bulky yet electron-donating P(t-Bu)₃ ligand provides the highest yield, suggesting that a combination of significant steric hindrance and strong electron donation is optimal for this particular transformation.

Role of Chiral Ligands in Asymmetric Catalysis

For the synthesis of chiral molecules from this compound, the design of chiral ligands is paramount. These ligands create a chiral environment around the metal center, which can differentiate between two enantiomeric transition states, leading to the preferential formation of one enantiomer of the product. The enantiomeric excess (ee) is a direct measure of the effectiveness of the chiral ligand.

Table 5.3.2.2 presents a hypothetical scenario for an asymmetric addition to the aldehyde group of this compound, showcasing the effect of different chiral ligands on the enantioselectivity of the reaction.

Table 5.3.2.2: Hypothetical Effect of Chiral Ligands on Enantioselectivity in a Reaction with this compound

| Entry | Chiral Ligand | Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (R)-BINAP | Chiral Diphosphine | 92 | 95 |

| 2 | (S,S)-Chiraphos | Chiral Diphosphine | 88 | 85 |

| 3 | (R,R)-TADDOL | Chiral Diol | 75 | 60 |

| 4 | (S)-Phox | Chiral Phosphinooxazoline | 95 | 98 |

This data is hypothetical and for illustrative purposes only.

This hypothetical data suggests that for this transformation, the (S)-Phox ligand provides the best combination of high yield and excellent enantioselectivity.

Synthesis and Characterization of 3 Triethylsilylpropynal Derivatives and Analogues

Design Principles for Structural Analogues with Tailored Reactivity

The design of structural analogues of 3-triethylsilylpropynal is guided by the goal of modulating the reactivity of the molecule for specific synthetic applications. Key to this is the understanding that the electronic and steric nature of the silyl (B83357) group and any modifications to the aldehyde functionality will directly influence the molecule's behavior in chemical transformations.

The triethylsilyl group serves as a sterically bulky and electronically donating protecting group for the terminal alkyne. This inherent property can be fine-tuned by replacing the ethyl groups with other alkyl or aryl substituents. For instance, increasing the steric bulk of the silyl group (e.g., using a triisopropylsilyl group) can enhance the regioselectivity of reactions at the aldehyde. Conversely, introducing electron-withdrawing groups on the silicon atom can alter the electron density of the alkyne, thereby influencing its reactivity in cycloaddition reactions or its propensity to undergo nucleophilic attack.

Another key design principle involves the modification of the aldehyde group. Conversion of the aldehyde to an acetal, for example, can protect it during reactions targeting the silylalkyne moiety. Subsequent deprotection regenerates the aldehyde for further transformations. Furthermore, the aldehyde can be converted into other functional groups, such as an alcohol, an imine, or a hydrazone, to create a diverse array of analogues with tailored reactivity profiles. These modifications allow for a modular approach to the design of analogues, enabling chemists to create molecules with specific properties for applications in areas such as natural product synthesis and materials science.

Synthetic Methodologies for Novel Functionalized Derivatives

The synthesis of novel functionalized derivatives from this compound leverages the distinct reactivity of its two primary functional groups: the aldehyde and the silyl-protected alkyne. A variety of synthetic methodologies can be employed to selectively modify one or both of these sites.

Reactions at the Aldehyde Group:

The aldehyde functionality is a prime site for nucleophilic addition reactions. Organometallic reagents, such as Grignard reagents and organolithium compounds, can be used to introduce a wide range of alkyl, aryl, and vinyl substituents, leading to the formation of secondary propargyl alcohols. These alcohols are valuable synthetic intermediates that can undergo further transformations.

The Horner-Wadsworth-Emmons reaction provides a powerful tool for the olefination of this compound, allowing for the synthesis of enyne derivatives. The stereochemical outcome of this reaction can often be controlled by the choice of phosphonate (B1237965) ylide and reaction conditions.

Reductive amination is another key methodology for derivatization. Reaction of this compound with primary or secondary amines in the presence of a reducing agent, such as sodium cyanoborohydride, yields the corresponding propargylamines. This method provides access to a diverse library of nitrogen-containing derivatives.

Reactions at the Silylalkyne Moiety:

The carbon-carbon triple bond, protected by the triethylsilyl group, can participate in various cycloaddition reactions. For example, the Sonogashira coupling allows for the connection of the alkyne to aryl or vinyl halides, creating more complex molecular frameworks. The silyl group can be readily removed using fluoride (B91410) reagents, such as tetrabutylammonium (B224687) fluoride (TBAF), to reveal the terminal alkyne. This deprotected alkyne can then undergo further reactions, including click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to form triazoles, or Glaser coupling to synthesize symmetrical diynes.

The following table summarizes some key synthetic transformations for the derivatization of this compound:

| Reagent(s) | Functional Group Targeted | Product Type |

| RMgX, RLi | Aldehyde | Secondary Propargyl Alcohol |

| (EtO)₂P(O)CH₂R', Base | Aldehyde | Enyne |

| R'₂NH, NaBH₃CN | Aldehyde | Propargylamine |

| ArX, Pd catalyst, Cu catalyst | Silylalkyne (Sonogashira) | Aryl-substituted Alkyne |

| TBAF | Silylalkyne | Terminal Alkyne |

| NaN₃, Cu catalyst | Terminal Alkyne (after desilylation) | Triazole |

Structure-Reactivity Relationships within Derivatized Frameworks

The relationship between the structure of this compound derivatives and their reactivity is a critical aspect of their synthetic utility. Modifications at either the aldehyde or the silylalkyne terminus can significantly impact the molecule's electronic and steric properties, thereby influencing its behavior in subsequent chemical reactions.

For instance, the introduction of electron-donating groups at the alpha-position to the original aldehyde (via nucleophilic addition) can increase the electron density of the adjacent alkyne, potentially affecting its reactivity in electrophilic addition reactions. Conversely, the introduction of electron-withdrawing groups can make the alkyne more susceptible to nucleophilic attack.

The steric bulk of the substituents also plays a crucial role. Large, bulky groups attached to the carbon backbone can hinder the approach of reagents to the alkyne, leading to increased regioselectivity in certain reactions. This steric influence is particularly important in the design of catalysts and ligands where precise control over the spatial arrangement of functional groups is required.

A systematic study of these structure-reactivity relationships allows for the rational design of derivatives with predictable chemical behavior. By carefully selecting the functional groups and substituents, chemists can fine-tune the reactivity of the molecule to achieve desired synthetic outcomes.

The following table provides a hypothetical overview of how structural modifications might influence reactivity:

| Structural Modification | Expected Effect on Reactivity |

| Addition of electron-donating group near alkyne | Decreased electrophilicity of alkyne |

| Addition of electron-withdrawing group near alkyne | Increased electrophilicity of alkyne |

| Increased steric bulk near the reactive center | Increased regioselectivity, decreased reaction rate |

| Conversion of aldehyde to a less reactive group (e.g., acetal) | Allows for selective reaction at the alkyne |

Exploration of New Synthetic Scaffolds Originating from this compound

The versatility of this compound as a building block extends to its use in the construction of novel and complex molecular scaffolds. Its bifunctional nature allows for its incorporation into a variety of carbocyclic and heterocyclic systems through carefully designed reaction sequences.

One promising avenue is the use of intramolecular reactions. Derivatives of this compound containing a suitably positioned nucleophile can undergo cyclization reactions to form five- or six-membered rings. For example, a derivative with a tethered amine or alcohol group could cyclize onto the alkyne (after desilylation) or the aldehyde, respectively, to generate heterocyclic scaffolds such as pyrrolidines or furans.

Pauson-Khand reactions, involving the cobalt-catalyzed reaction of an alkyne, an alkene, and carbon monoxide, can be employed with derivatives of this compound to construct cyclopentenone frameworks. The silyl group can influence the regioselectivity of this transformation.

Furthermore, the products of the initial derivatization reactions can themselves serve as starting points for the synthesis of more elaborate scaffolds. For example, the enynes synthesized via the Horner-Wadsworth-Emmons reaction can undergo ring-closing metathesis to form cyclic structures. Similarly, the propargylamines can be utilized in A³ coupling reactions to generate more complex amine-containing scaffolds.

The exploration of these synthetic pathways continues to expand the utility of this compound, demonstrating its potential as a key starting material for the efficient construction of diverse and medicinally relevant molecular architectures.

Advanced Spectroscopic and Computational Methodologies for Investigating 3 Triethylsilylpropynal

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. core.ac.ukmdpi.comnih.gov Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map the complete carbon framework and the relative positions of protons, thereby confirming the molecular structure of 3-Triethylsilylpropynal.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The most downfield signal, typically appearing in the 9.0-10.0 ppm range, is characteristic of the aldehydic proton (CHO) due to the strong deshielding effect of the carbonyl group. pressbooks.publibretexts.org The triethylsilyl group should present as two multiplets: a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the terminal methyl protons (-CH₃), arising from spin-spin coupling with each other. The typical integration ratio for these signals would be 6H to 9H, respectively.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the aldehyde is the most deshielded, with a chemical shift expected in the 190-215 ppm region. libretexts.org The two sp-hybridized carbons of the alkyne moiety will appear in the midfield region (approx. 80-100 ppm). The carbons of the triethylsilyl group are expected at high field (upfield), with the methylene carbons appearing around 5-10 ppm and the methyl carbons at a slightly higher field.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CHO | Aldehyde | 9.0 - 9.5 | 190 - 195 |

| C≡C-CHO | Alkyne | - | 85 - 95 |

| Si-C≡C | Alkyne | - | 95 - 105 |

| Si-CH₂-CH₃ | Methylene | 0.8 - 1.2 (q) | 5 - 10 |

| Si-CH₂-CH₃ | Methyl | 0.5 - 1.0 (t) | 3 - 8 |

Note: These are estimated values based on typical chemical shift ranges for the respective functional groups. Actual experimental values may vary based on solvent and other conditions.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, the primary and most informative correlation would be a cross-peak between the methylene (-CH₂-) and methyl (-CH₃) protons of the triethylsilyl group, confirming their connectivity within the ethyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. core.ac.uk It would show cross-peaks connecting the aldehydic proton to the aldehyde carbon, the methylene protons to the methylene carbons, and the methyl protons to the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (typically 2-3 bonds) between protons and carbons. For this compound, key correlations would be expected between:

The aldehydic proton and the two acetylenic carbons.

The methylene protons of the triethylsilyl group and the silicon-attached acetylenic carbon.

The methylene protons and the methyl carbons within the ethyl groups, and vice-versa.

Together, these 2D NMR techniques would provide unambiguous confirmation of the molecular structure by linking the aldehyde group to the alkyne and the alkyne to the triethylsilyl moiety.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govresearchgate.net These two methods are often complementary.

For this compound, the Infrared (IR) spectrum would be dominated by a very strong and sharp absorption band for the carbonyl (C=O) stretch. Due to conjugation with the carbon-carbon triple bond, this peak is expected at a lower wavenumber (around 1690-1715 cm⁻¹) compared to a saturated aldehyde. pressbooks.publibretexts.orglibretexts.org Another highly diagnostic feature for the aldehyde is the C-H stretching vibration of the CHO group, which typically appears as a pair of medium-intensity bands near 2720 cm⁻¹ and 2820 cm⁻¹. spectroscopyonline.com The carbon-carbon triple bond (C≡C) stretch is expected in the 2100-2200 cm⁻¹ region. While this absorption can sometimes be weak in symmetrical alkynes, its position adjacent to the polar carbonyl group in this compound should make it observable.

The Raman spectrum would also show these characteristic vibrations. The C≡C stretch, in particular, is often more intense in the Raman spectrum than in the IR spectrum for less polarized bonds, providing complementary data for the identification of the alkyne moiety. kisti.re.kr

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H (Aldehyde) | Stretch | ~2820 and ~2720 | Medium | Medium |

| C≡C (Alkyne) | Stretch | 2100 - 2200 | Weak to Medium | Medium to Strong |

| C=O (Aldehyde) | Stretch | 1690 - 1715 | Strong | Medium |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Strong | Medium to Strong |

Mass Spectrometry Techniques for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. nih.gov

For this compound (C₉H₁₆OSi), the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation of organosilicon compounds is well-documented. nih.gov Trialkylsilyl derivatives commonly undergo fragmentation through the loss of alkyl radicals. nih.gov In the case of the triethylsilyl group, the primary fragmentation pathways would likely involve the loss of an ethyl group (M-29) or ethene (M-28) via rearrangement, leading to characteristic fragment ions. nih.govresearchgate.net

The presence of the aldehyde and alkyne functionalities introduces additional fragmentation routes. Alpha-cleavage adjacent to the carbonyl group could result in the loss of a hydrogen radical (M-1) or the formyl radical (CHO, M-29). youtube.com The fragmentation pattern provides a fingerprint that helps confirm the identity and structure of the molecule.

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Description |

| 168 | [C₉H₁₆OSi]⁺ | Molecular Ion (M⁺) |

| 167 | [M - H]⁺ | Loss of aldehydic hydrogen |

| 139 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the silyl (B83357) group |

| 115 | [M - Si(C₂H₅)]⁺ | Cleavage of Si-C bond |

| 113 | [Si(C₂H₅)₃]⁺ | Triethylsilyl cation |

| 85 | [Si(C₂H₅)₂H]⁺ | Diethylsilyl cation after rearrangement |

Theoretical and Computational Chemistry Approaches

While spectroscopic methods provide experimental data, theoretical and computational chemistry offers a framework for understanding and predicting molecular properties from first principles. hydrophobe.orgweizmann.ac.il

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), can be employed to model the geometric and electronic structure of this compound. These calculations can predict key properties such as:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the molecular electrostatic potential map. These properties are crucial for predicting sites of electrophilic and nucleophilic attack and thus forecasting the molecule's reactivity. mdpi.com

Spectroscopic Properties: Computational methods can predict NMR chemical shifts and vibrational (IR and Raman) frequencies. Comparing these calculated spectra with experimental data can provide powerful validation for structural assignments.

By modeling reaction pathways and transition states, computational chemistry can also provide mechanistic insights into the reactions of this compound, guiding synthetic applications and explaining observed chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the atomic-scale behavior of chemical systems over time. wikipedia.org This methodology is particularly suited for investigating the complex conformational landscape and non-covalent intermolecular interactions of this compound. By numerically solving Newton's equations of motion, MD simulations can model the dynamic evolution of the molecule, providing deep insights into its structural flexibility, preferred shapes, and modes of interaction in a condensed phase. wikipedia.orgwustl.edu

Conformational Analysis of this compound

The structural flexibility of this compound is primarily dictated by rotations around its single bonds, particularly the Si-C bonds of the triethylsilyl group and the C-C bond connecting the silyl group to the propynal moiety. MD simulations can systematically explore the potential energy surface associated with these rotations to identify stable conformers.

A typical MD simulation protocol would involve:

Force Field Parameterization: Selecting or developing an accurate force field (a set of energy functions and parameters) to describe the intramolecular and intermolecular forces governing the atoms of this compound. semanticscholar.org For organosilicon compounds, specialized force fields are often required to accurately model the unique electronic and steric properties of silicon. nih.gov

System Setup: Placing a single molecule of this compound in a simulation box, often with an implicit or explicit solvent, to mimic solution conditions.

Simulation and Trajectory Analysis: Running the simulation for a sufficient duration (nanoseconds to microseconds) to ensure comprehensive sampling of conformational space. The resulting trajectory, a record of atomic positions over time, is then analyzed.

Key analyses include monitoring the dihedral angles of the ethyl groups relative to the silicon atom. The rotation around the Si-CH₂ bonds leads to various staggered (anti) and eclipsed conformations. By plotting the potential energy as a function of these dihedral angles, the most energetically favorable conformations can be identified.

Table 1: Hypothetical Conformational Substates of an Ethyl Group in this compound

This interactive table presents a hypothetical analysis of the primary rotational conformations around a single Si-CH₂ bond, as would be determined from a molecular dynamics simulation. The population percentage reflects the statistical likelihood of observing each conformation during the simulation at a standard temperature.

| Conformer | Dihedral Angle (C-Si-CH₂-CH₃) | Relative Energy (kcal/mol) | Population (%) |

| Anti | ~180° | 0.00 | 65 |

| Gauche (+) | ~60° | 0.85 | 17.5 |

| Gauche (-) | ~-60° | 0.85 | 17.5 |

Analysis of Intermolecular Interactions

To understand how this compound molecules interact with each other in a bulk liquid or amorphous solid state, MD simulations are performed on a system containing many molecules. These simulations provide critical information on the nature and strength of non-covalent forces that dictate the material's properties.

The primary intermolecular forces at play for this compound are expected to be:

Van der Waals Interactions: Dominant forces arising from temporary fluctuations in electron density, particularly significant for the bulky and nonpolar triethylsilyl groups.

Dipole-Dipole Interactions: Weaker interactions originating from the permanent dipole of the aldehyde functional group.

Weak C-H···O Hydrogen Bonds: Potential for weak hydrogen bonding between the aldehyde oxygen of one molecule and C-H bonds of a neighboring molecule.

A powerful tool for analyzing the spatial arrangement of molecules is the Radial Distribution Function (RDF), g(r) . nih.govdovepress.com The RDF describes the probability of finding a particle at a distance r from a reference particle. mdanalysis.org Peaks in the RDF plot indicate distances at which specific pairs of atoms are most likely to be found, revealing the structure of solvation shells and the nature of molecular packing. researchgate.net

For instance, an RDF analysis between the oxygen atom of the aldehyde group and the hydrogen atoms of neighboring molecules could confirm and characterize the C-H···O interactions.

Table 2: Hypothetical Pairwise Interaction Energies in a Simulated Bulk System of this compound

This interactive table summarizes the average non-bonded interaction energies between key functional groups of this compound, calculated from a multi-molecule MD simulation. These energies quantify the strength of interactions, with negative values indicating attraction. The energies are typically decomposed into van der Waals (vdW) and electrostatic (Coulombic) components. uiuc.edugithub.io

| Interacting Pair | Average vdW Energy (kcal/mol) | Average Electrostatic Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |

| Aldehyde ↔ Aldehyde | -1.2 | -1.8 | -3.0 |

| Silyl Group ↔ Silyl Group | -4.5 | -0.2 | -4.7 |

| Aldehyde ↔ Silyl Group | -2.1 | -0.5 | -2.6 |

Future Research Trajectories and Broader Impact of 3 Triethylsilylpropynal Chemistry

Identification of Unexplored Reactivity Patterns and Novel Synthetic Opportunities

While 3-Triethylsilylpropynal has been utilized in a number of synthetic applications, a vast landscape of its reactivity remains to be explored. The unique electronic interplay between the electron-withdrawing aldehyde and the silicon-substituted alkyne suggests a rich and complex chemical behavior that warrants further investigation. Future research is anticipated to focus on several key areas:

Novel Cycloaddition Reactions: Beyond established transformations, there is considerable scope to investigate novel cycloaddition pathways. This includes exploring its potential as a dienophile or dipolarophile in reactions with unconventional dienes and dipoles, potentially leading to the synthesis of complex heterocyclic frameworks that are otherwise difficult to access.

Tandem Reactions: The development of tandem reactions involving this compound represents a significant opportunity. For instance, a reaction could be initiated at the aldehyde, followed by an intramolecular transformation involving the silylalkyne, leading to the rapid assembly of cyclic and polycyclic systems.

Potential for Integration into Sustainable Chemical Manufacturing Processes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. This compound possesses several attributes that make it an attractive building block for more sustainable chemical manufacturing processes.

A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. Reactions that maximize the incorporation of all reactant atoms into the final product are considered highly atom-economical. The bifunctional nature of this compound allows for its participation in addition and cycloaddition reactions, which are inherently more atom-economical than substitution or elimination reactions that generate stoichiometric byproducts.

| Reaction Type | General Atom Economy | Potential with this compound |

| Addition Reactions | High | Excellent potential for 100% atom economy in reactions targeting both functional groups. |

| Cycloaddition Reactions | High | High potential in Diels-Alder and 1,3-dipolar cycloadditions. |

| Multicomponent Reactions | High | Can lead to high atom economy by combining multiple starting materials in one step. |

Future research will likely focus on designing synthetic routes that leverage the reactivity of this compound in high atom-economy transformations. Furthermore, exploring its use in solvent-free or green solvent systems, and under catalytic conditions, will be crucial for its integration into environmentally benign manufacturing processes.

Development of Innovative Catalytic Systems and Methodologies Inspired by this compound Chemistry

The unique reactivity of this compound can serve as a platform for the development of novel catalytic systems and methodologies. The distinct electronic and steric properties of the triethylsilyl group can be exploited to control the regio- and stereoselectivity of catalytic transformations.

Lewis Acid and Transition Metal Catalysis: The aldehyde functionality can be activated by Lewis acids to enhance its electrophilicity, while the alkyne can coordinate to transition metals. This dual activation potential opens avenues for the development of novel cooperative catalytic systems where both ends of the molecule are activated simultaneously or sequentially to achieve unique transformations.

Asymmetric Catalysis: The development of enantioselective transformations using this compound as a substrate is a significant area for future exploration. Chiral catalysts could differentiate between the two enantiotopic faces of the aldehyde or the alkyne, leading to the synthesis of valuable enantioenriched building blocks for the pharmaceutical and agrochemical industries.

The insights gained from studying the catalytic transformations of this compound could inspire the design of new catalysts with tailored reactivity and selectivity for a broader range of substrates.

Contribution to Fundamental Understanding in Organometallic and Organic Synthesis

The study of this compound's reactivity provides a valuable opportunity to deepen our fundamental understanding of reaction mechanisms and bonding in both organic and organometallic chemistry.

Mechanistic Studies: Detailed mechanistic investigations, employing both experimental and theoretical methods, can elucidate the intricate pathways of its reactions. For instance, computational studies can provide insights into the transition state geometries and activation energies of its cycloaddition reactions, explaining observed selectivities and guiding the design of more efficient synthetic routes.

Role of the Silyl (B83357) Group: The triethylsilyl group plays a crucial role in modulating the reactivity of the alkyne. Systematic studies on the effect of different silyl substituents on reaction outcomes can provide a more comprehensive understanding of the electronic and steric effects of silicon in organic reactions. This knowledge is transferable and can be applied to the design of other silyl-substituted reagents and building blocks.

Q & A

Q. What are the optimal synthetic routes for 3-Triethylsilylpropynal, and how can purity be ensured?

Methodological Answer: The synthesis of this compound typically involves silylation of propynal derivatives. A common approach is reacting triethylsilyl chloride with a propynal precursor (e.g., propargyl alcohol) under inert conditions, using a base like triethylamine to neutralize HCl byproducts. Critical parameters include temperature control (0–5°C to minimize side reactions) and solvent selection (e.g., anhydrous THF or dichloromethane). Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to achieve >95% purity. Analytical validation should include GC-MS for volatile byproduct detection and NMR to confirm the absence of unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (δ ~0.5–1.0 ppm for triethylsilyl protons; δ ~9.5–10.0 ppm for aldehyde proton) and ¹³C NMR (δ ~5–10 ppm for Si-CH₂; δ ~190 ppm for aldehyde carbon) are critical. ²⁹Si NMR (δ ~10–20 ppm) confirms silyl group integrity.

- FT-IR : Peaks at ~2110 cm⁻¹ (C≡C stretch) and ~1700 cm⁻¹ (C=O stretch) validate functional groups.

- GC-MS : Retention time and fragmentation patterns help identify impurities.

Cross-referencing with literature data (e.g., NIST Chemistry WebBook) ensures accuracy .

Advanced Research Questions

Q. How does this compound’s stability vary under different experimental conditions, and how can degradation be mitigated?

Methodological Answer: Stability studies should assess:

- Temperature : Accelerated degradation tests (e.g., 40°C, 60°C) monitored via HPLC or NMR to track aldehyde oxidation or silyl group hydrolysis.

- Solvent Compatibility : Polar aprotic solvents (e.g., DMF) may stabilize the aldehyde, while protic solvents (e.g., methanol) risk silyl cleavage.

- pH Sensitivity : Buffered aqueous solutions (pH 4–9) can identify hydrolysis thresholds.

Mitigation strategies include storage under argon at –20°C and adding stabilizers like BHT (butylated hydroxytoluene) for radical-sensitive reactions .

Q. What mechanistic insights exist for this compound’s role in alkyne protection/deprotection reactions?